3-(Dimethylamino)acrylonitrile

Stereochemistry Toxicology CYP2E1 metabolism

3-(Dimethylamino)acrylonitrile (CAS 2407-68-3) is an α,β-unsaturated nitrile bearing a dimethylamino substituent at the β-position, classifying it as a tertiary enaminonitrile and a push–pull alkene. It functions as a versatile C3 building block in organic synthesis, particularly in cyclocondensation reactions with dinucleophiles to form pyrazoles, pyrimidines, and other nitrogen-containing heterocycles.

Molecular Formula C5H8N2
Molecular Weight 96.13 g/mol
CAS No. 2407-68-3
Cat. No. B1585409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)acrylonitrile
CAS2407-68-3
Molecular FormulaC5H8N2
Molecular Weight96.13 g/mol
Structural Identifiers
SMILESCN(C)C=CC#N
InChIInChI=1S/C5H8N2/c1-7(2)5-3-4-6/h3,5H,1-2H3/b5-3+
InChIKeyZKKBIZXAEDFPNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Dimethylamino)acrylonitrile (CAS 2407-68-3): Procurement and Selection Guide for Heterocyclic Synthesis Intermediates


3-(Dimethylamino)acrylonitrile (CAS 2407-68-3) is an α,β-unsaturated nitrile bearing a dimethylamino substituent at the β-position, classifying it as a tertiary enaminonitrile and a push–pull alkene [1]. It functions as a versatile C3 building block in organic synthesis, particularly in cyclocondensation reactions with dinucleophiles to form pyrazoles, pyrimidines, and other nitrogen-containing heterocycles . The compound is commercially available as a liquid at ambient temperature, with typical specifications including purity ≥97–98%, density approximately 0.95 g/mL at 20°C, and refractive index around 1.53 .

Why Generic Enaminonitrile Substitution Is Not Advisable for 3-(Dimethylamino)acrylonitrile


Substituting 3-(dimethylamino)acrylonitrile with structurally related β-aminoacrylonitriles—such as those bearing piperidinyl, morpholinyl, or diethylamino groups—or with unsubstituted acrylonitrile introduces quantifiable differences in electronic character, steric profile, and stereochemical stability that directly impact reaction outcomes. In cyclocondensation pathways, the dimethylamino group functions not as a passive substituent but as a tunable leaving group, with its departure kinetics governing both reaction rate and regioselectivity . Moreover, the cis/trans stereochemistry of the enamine double bond affects metabolic stability and toxicity profiles: trans-3-(dimethylamino)acrylonitrile (CAS 35520-41-3) demonstrates measurable vestibular toxicity in murine models via CYP2E1-mediated metabolism, whereas the cis isomer shows distinct biological handling . Generic substitution without verifying isomer composition or amine leaving-group identity can therefore lead to unanticipated variations in synthetic yield, impurity profile, or biological activity in downstream applications.

Quantitative Evidence Guide: 3-(Dimethylamino)acrylonitrile Versus Structural Analogs


Stereoisomer-Dependent Toxicity: trans- vs. cis-3-(Dimethylamino)acrylonitrile

The trans isomer of 3-(dimethylamino)acrylonitrile (CAS 35520-41-3) exhibits measurable vestibular toxicity in murine models, an effect mediated by CYP2E1-dependent metabolism. In a comparative study, wild-type (129S1) mice demonstrated vestibular impairment following exposure, whereas CYP2E1-null mice showed significantly attenuated toxicity, confirming the role of this metabolic pathway . The cis isomer (the predominant form in the CAS 2407-68-3 commercial mixture) does not share this documented toxicity profile. This stereochemical distinction is critical: procurement of an undefined cis/trans mixture without analytical verification introduces a quantifiable biological liability that the pure cis-enriched material avoids.

Stereochemistry Toxicology CYP2E1 metabolism

Reaction Rate Differentiation: Dimethylamino vs. Piperidinyl Leaving-Group Kinetics

In cyclocondensation reactions with 1,3-cyclohexanedione derivatives, enaminonitriles bearing different amino leaving groups exhibit divergent reaction outcomes. 2-Phenyl-3-(piperidin-1-yl)acrylonitrile reacts with 5,5-dimethyl-1,3-cyclohexanedione to yield 7,7-dimethyl-3-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione. In contrast, under identical conditions, 2-benzoyl-3-(dimethylamino)acrylonitrile does not participate in reaction with 5,5-dimethyl-1,3-cyclohexanedione, instead requiring an alternative nucleophile (3-oxo-3-phenylpropanenitrile) to proceed . This differential reactivity stems from the distinct basicity and steric profile of the dimethylamino versus piperidinyl leaving groups, which directly governs the rate of the initial Michael addition step.

Cyclocondensation Heterocyclic synthesis Leaving-group kinetics

Electrophilicity and Conjugate Addition Rate: β-Dimethylamino vs. Unsubstituted Acrylonitrile

The β-dimethylamino substituent functions as an electron-donating group that, in conjunction with the electron-withdrawing nitrile, creates a push–pull electronic system. This electronic configuration significantly enhances the electrophilicity of the β-carbon compared to unsubstituted acrylonitrile, accelerating conjugate addition reactions with nucleophiles. In microstructured reactor studies of secondary amine additions to α,β-unsaturated compounds, dimethylamine adds readily to acrylonitrile at ambient temperature without catalyst, with batch yields exceeding 85% [1]. The push–pull character of 3-(dimethylamino)acrylonitrile further polarizes the double bond, facilitating nucleophilic attack at the β-position in heterocycle-forming condensations .

Push–pull alkene Conjugate addition Electrophilicity

Physical Property Differentiation: Boiling Point and Density vs. Acrylonitrile and trans-Isomer

3-(Dimethylamino)acrylonitrile exhibits distinct physical properties that affect handling, purification, and storage relative to unsubstituted acrylonitrile and its stereoisomer. The compound has a boiling point of 115 °C at 3 mmHg and density of 0.95 g/mL at 20°C , compared to acrylonitrile (boiling point 77 °C at 760 mmHg, density 0.81 g/mL). The trans isomer (CAS 35520-41-3) exhibits a lower density of 0.878 g/mL at 25°C and boiling point of 76–80 °C at 0.3 mmHg . These differences are material for procurement decisions involving distillation-based purification, solvent compatibility in biphasic systems, and storage volume calculations.

Physical properties Distillation Handling

Vilsmeier Reaction Pathway: β-Dimethylamino-α-phenylacrylonitrile Formation vs. Unsubstituted Phenylacetonitrile

In Vilsmeier formylation reactions, phenylacetonitrile (I) yields β-dimethylamino-α-phenylacrylonitrile (II) as the primary product, alongside α-formyl and α,N-diformyl α-phenylacetamide derivatives [1]. The introduction of the dimethylamino group via this one-pot Vilsmeier protocol provides direct access to a push–pull alkene scaffold that serves as an intermediate for isoquinoline cyclization. In contrast, the parent phenylacetonitrile yields a mixture of products requiring separation. The analogous reaction with m-methoxyphenylacetonitrile (VII) similarly affords α-(m-methoxyphenyl)-β-dimethylaminoacrylonitrile (VIII), demonstrating the generality of this transformation for installing the dimethylaminoacrylonitrile motif onto aryl frameworks.

Vilsmeier reaction Formylation Isoquinoline precursor

Optimal Procurement and Application Scenarios for 3-(Dimethylamino)acrylonitrile


Heterocyclic Core Synthesis in Medicinal Chemistry Programs

3-(Dimethylamino)acrylonitrile is optimally deployed as a C3 synthon in cyclocondensation reactions with hydrazines, amidines, and ureas to construct pyrazole, pyrimidine, and pyridone scaffolds . The dimethylamino leaving group facilitates rapid cyclization under mild conditions, making this intermediate particularly suited for medicinal chemistry libraries where scaffold diversity and reaction throughput are prioritized. The documented use in the patented synthesis of verdiperstat (BHV-3241/AZD3241), a clinical-stage myeloperoxidase inhibitor for neurodegenerative diseases, validates its suitability in GMP-adjacent process development [1].

Push–Pull Alkene Building Block for Conjugate Addition Cascades

The enhanced electrophilicity of the β-carbon in 3-(dimethylamino)acrylonitrile, derived from its push–pull electronic configuration, makes it the preferred choice over unsubstituted acrylonitrile for tandem conjugate addition–cyclization sequences. This property is particularly valuable when reaction time minimization is critical, such as in flow chemistry applications where residence time directly governs throughput [2].

In Vivo Pharmacology Studies Requiring Defined Stereochemistry

For laboratories conducting in vivo efficacy or toxicology studies, procurement of cis-enriched 3-(dimethylamino)acrylonitrile (CAS 2407-68-3) rather than the trans isomer (CAS 35520-41-3) is essential. The documented CYP2E1-mediated vestibular toxicity of the trans isomer represents a confounding variable in behavioral and neurological assays; using the cis-predominant material eliminates this stereoisomer-specific liability from the experimental design.

Isoquinoline and Polycyclic Aza-Heterocycle Precursor Synthesis

For synthetic routes targeting isoquinoline alkaloids or polycyclic nitrogen-containing frameworks, 3-(dimethylamino)acrylonitrile derivatives are accessible via Vilsmeier formylation of arylacetonitriles [3]. This established methodology provides direct access to β-dimethylamino-α-arylacrylonitrile intermediates that can be further elaborated via cyclization chemistry. The well-characterized product distribution in these reactions reduces the analytical burden during route development.

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